1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole
Description
1-(2-Chlorobenzyl)-1H-benzo[d][1,2,3]triazole is a benzotriazole derivative characterized by a 2-chlorobenzyl group attached to the nitrogen atom of the triazole ring. This compound belongs to a class of heterocyclic molecules with broad applications in medicinal chemistry, organic synthesis, and materials science. Benzotriazoles are valued for their stability, versatility in functionalization, and biological activity, including antimicrobial, antitumor, and enzyme inhibitory properties . The 2-chlorobenzyl substituent enhances lipophilicity and electronic effects, which can influence reactivity and binding interactions in biological systems .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-11-6-2-1-5-10(11)9-17-13-8-4-3-7-12(13)15-16-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNFKVSXEIKYER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324548 | |
| Record name | 1-[(2-chlorophenyl)methyl]benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647900 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
30516-22-4 | |
| Record name | 1-[(2-chlorophenyl)methyl]benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole can be achieved through various synthetic routesThis reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to yield the desired triazole compound . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
The nature of the benzyl substituent significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) enhance stability and reactivity in synthetic applications .
- Halogenated benzyl groups (e.g., 2-chloro, 3-bromo) improve antimicrobial and enzyme inhibitory activities due to increased lipophilicity and target binding .
Substituents on the Benzo-triazole Core
Modifications to the benzo-triazole ring alter electronic properties and bioactivity:
Key Observations :
- Halogenation (e.g., Cl, Br) increases molecular weight and polar surface area, enhancing binding to hydrophobic enzyme pockets .
- Methyl groups improve thermal stability and solubility, making derivatives suitable for industrial applications .
Hybrid Structures and Conjugates
Key Observations :
- Quinoline hybrids exhibit dual mechanisms of action (e.g., antimalarial + antimicrobial) .
- Benzimidazole conjugates show enhanced AChE inhibition due to dual binding motifs .
Biological Activity
1-(2-Chlorobenzyl)-1H-benzo[d][1,2,3]triazole is a derivative of the 1,2,3-triazole family, which has garnered attention due to its diverse biological activities. Triazoles are five-membered nitrogen-containing heterocycles known for their pharmacological potential. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
- Chemical Formula : CHClN
- Molecular Weight : 196.62 g/mol
- CAS Number : 95-14-7
Pharmacological Activities
The biological activities of this compound can be categorized as follows:
Antimicrobial Activity
Triazoles have shown significant antimicrobial properties. Studies indicate that derivatives like this compound exhibit activity against various bacterial strains. For instance:
- In vitro studies demonstrated inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Anticancer Properties
Research on triazole derivatives has revealed their potential in cancer therapy:
- A study reported that compounds containing the triazole ring showed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound displayed IC50 values in the low micromolar range (around 5–15 µM) .
Cholinesterase Inhibition
Triazoles have been recognized for their ability to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases:
- The compound was tested for its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing promising results with IC50 values indicating moderate inhibition compared to standard drugs like donepezil .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Copper-Catalyzed Click Reaction : A common method involves the reaction of azides with alkynes in the presence of a copper catalyst under mild conditions .
- Thionyl Chloride Method : Another approach utilizes thionyl chloride to facilitate the formation of triazole derivatives from corresponding benzoic acid derivatives .
Case Studies
Several case studies highlight the biological significance of triazole derivatives:
Case Study 1: Anticancer Activity
A recent study synthesized a series of triazole derivatives and evaluated their anticancer activity. Among them, this compound was identified as a potent inhibitor of cell proliferation in MCF-7 cells with an IC50 value of 8 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Study 2: Antimicrobial Efficacy
In another investigation, a library of triazole compounds was screened against multi-drug resistant strains. The results indicated that this compound exhibited significant antibacterial activity with an MIC of 64 µg/mL against resistant E. coli strains .
Q & A
Q. Structural Characterization
- FT-IR : Confirm C-Cl (750 cm⁻¹) and triazole ring (1600 cm⁻¹) stretches .
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and benzylic CH₂ (δ ~5.2 ppm) .
- X-ray Crystallography : Resolve bond lengths (e.g., C-Cl: 1.73 Å) and intermolecular interactions (e.g., π-π stacking at 3.58 Å) .
What methodologies assess the antimicrobial efficacy of benzotriazole derivatives?
Q. Biological Evaluation
- Agar Diffusion : Measure zone of inhibition against Staphylococcus aureus (25 µg/mL, 24 hr).
- MIC Determination : Use broth microdilution (e.g., 6.25–50 µg/mL).
- Reference Standards : Compare activity to streptomycin (MIC ~2 µg/mL) .
How do DFT calculations aid in understanding electronic properties of benzotriazole derivatives?
Computational Chemistry
DFT at the B3LYP/6-311G+(d,p) level calculates:
- HOMO-LUMO Gaps : Predict reactivity (e.g., gap <4 eV for bioactive compounds).
- Electrostatic Potentials : Identify nucleophilic/electrophilic sites for SAR studies .
How does substituent variation at the benzyl position affect biological activity?
Q. SAR Studies
- Electron-Withdrawing Groups (e.g., -NO₂) : Enhance antimicrobial activity (MIC ↓ by 50% vs. -CH₃) via increased electrophilicity.
- Halogen Substituents (e.g., -Cl) : Improve metabolic stability and target binding .
What strategies improve solubility of benzotriazole derivatives for in vitro assays?
Q. Solubility Optimization
- Co-solvents : Use DMSO:water (1:9) for stock solutions.
- Prodrug Design : Introduce phosphate esters (hydrolyzable in vivo).
- Crystal Engineering : Modify crystal packing via co-crystallization with succinic acid .
What experimental approaches elucidate reaction mechanisms in benzotriazole synthesis?
Q. Mechanistic Studies
- Kinetic Isotope Effects : Compare rates with deuterated reagents.
- Trapping Intermediates : Use ESI-MS to detect carbocation intermediates.
- DFT Transition State Analysis : Identify rate-determining steps (e.g., SN2 vs. SN1 pathways) .
How are in vitro toxicity profiles of benzotriazole derivatives evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
